![molecular formula C8H6Br2Cl2N2 B3050142 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline CAS No. 239095-84-2](/img/structure/B3050142.png)
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline (DBDCTQ) is a heterocyclic compound with a molecular formula of C8H4Br2Cl2N. It is a highly reactive compound with a wide range of applications in scientific research. DBDCTQ is a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Scientific Research Applications
Synthesis and Crystal Structure of Novel N-Acyl-N′-Dichloroacetyl-6,7-Dichloro-1,2,3,4-Tetrahydroquinoxalines Derivatives
- Key Findings : Developed a two-step sequence for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking reactive centers. The structures were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and X-ray crystallography (Fu et al., 2015).
Synthesis of 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxalines
- Key Findings : Developed a method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines. Used tin(II) chloride as a reducing agent, which introduced a chlorine atom ortho to the NHC(O) fragment of the heterocycle (Vlaskina & Perevalov, 2006).
Green Synthesis of Quinoxaline Derivatives
- Key Findings : Synthesized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives. Emphasized efficient and environmentally friendly methodology, as the work-up stage was carried out in water (Festus & Craig, 2021).
Bioactivity and Chemical Properties
Facile Synthesis and Bioactivity of N,N′-Disubstituted-1,2,3,4-Tetrahydroquinoxalines
- Key Findings : Explored the synthesis and bioactivity of novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines. The compounds were shown to protect maize against injury caused by acetochlor (Fu et al., 2017).
Antimicrobial Activity of Sulfonylquinoxaline Derivatives
- Key Findings : Synthesized new sulfonylquinoxaline derivatives and evaluated their antibacterial and antifungal activities. Compounds showed good to moderate activity against tested Gram-positive, Gram-negative bacteria, and fungi (Ammar et al., 2020).
Neuropharmacological Activity of Quinoxalinone Derivatives
- Key Findings : Investigated neuropharmacological effects of quinoxalinone derivatives in mice and rats. Found various dose-dependent CNS depressant activities and anxiolytic effects (Olayiwola et al., 2007).
properties
IUPAC Name |
2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2,7-8,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOASEPGDQTBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(C(N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693357 | |
Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
239095-84-2 | |
Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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